molecular formula C7H3ClF3NO4S B12868341 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride

2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride

Cat. No.: B12868341
M. Wt: 289.62 g/mol
InChI Key: WQYCTOPDYQTNOJ-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride is an organic compound with the molecular formula C7H3ClF3NO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of nitro and trifluoromethyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride typically involves the nitration of 3-(trifluoromethyl)benzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Amino Derivatives: Formed from the reduction of the nitro group

Mechanism of Action

The mechanism of action of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various chemical compounds .

Properties

Molecular Formula

C7H3ClF3NO4S

Molecular Weight

289.62 g/mol

IUPAC Name

2-nitro-3-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H3ClF3NO4S/c8-17(15,16)5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H

InChI Key

WQYCTOPDYQTNOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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